molecular formula C23H23N3O4 B2872806 2-{[1-(3-methyl-2,3-dihydro-1,4-benzodioxine-2-carbonyl)piperidin-4-yl]oxy}quinoxaline CAS No. 1705886-02-7

2-{[1-(3-methyl-2,3-dihydro-1,4-benzodioxine-2-carbonyl)piperidin-4-yl]oxy}quinoxaline

Cat. No.: B2872806
CAS No.: 1705886-02-7
M. Wt: 405.454
InChI Key: BJKMMFXMNPFVGF-UHFFFAOYSA-N
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Description

2-{[1-(3-Methyl-2,3-dihydro-1,4-benzodioxine-2-carbonyl)piperidin-4-yl]oxy}quinoxaline is a synthetic chemical compound of interest in medicinal chemistry research. This complex molecule features a quinoxaline heterocycle, a structure known for diverse biological activities , linked via an ether-oxygen to a piperidine ring. The piperidine nitrogen is part of an amide bond connecting to a 3-methyl-2,3-dihydro-1,4-benzodioxine scaffold. This specific amalgamation of pharmacophores suggests potential for multi-target interactions, though its specific biological profile and mechanism of action are currently uncharacterized and require empirical investigation. Researchers may explore this compound as a novel scaffold in various screening assays. Given the documented properties of its structural components, potential research avenues could include the investigation of antimicrobial , antitumor , or receptor modulation activities . This product is intended for laboratory research purposes only and is not classified or approved for use in humans or animals.

Properties

IUPAC Name

(2-methyl-2,3-dihydro-1,4-benzodioxin-3-yl)-(4-quinoxalin-2-yloxypiperidin-1-yl)methanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23N3O4/c1-15-22(30-20-9-5-4-8-19(20)28-15)23(27)26-12-10-16(11-13-26)29-21-14-24-17-6-2-3-7-18(17)25-21/h2-9,14-16,22H,10-13H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BJKMMFXMNPFVGF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(OC2=CC=CC=C2O1)C(=O)N3CCC(CC3)OC4=NC5=CC=CC=C5N=C4
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23N3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

405.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[1-(3-methyl-2,3-dihydro-1,4-benzodioxine-2-carbonyl)piperidin-4-yl]oxy}quinoxaline typically involves multi-step organic reactions. The initial step often includes the formation of the benzo[b][1,4]dioxin ring system through cyclization reactions. Subsequent steps involve the introduction of the quinoxalin-2-yloxy group and the piperidin-1-yl methanone moiety through nucleophilic substitution and condensation reactions. Common reagents used in these reactions include halogenated precursors, base catalysts, and organic solvents.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reaction monitoring can be employed to enhance efficiency and scalability. The use of advanced purification methods, such as chromatography and recrystallization, is essential to obtain the desired product with minimal impurities.

Chemical Reactions Analysis

Types of Reactions

2-{[1-(3-methyl-2,3-dihydro-1,4-benzodioxine-2-carbonyl)piperidin-4-yl]oxy}quinoxaline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the reduction of specific functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines, thiols). Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield quinoxalin-2-yloxy derivatives with additional oxygen-containing functional groups, while reduction reactions may produce reduced forms of the original compound.

Scientific Research Applications

Chemistry

In chemistry, 2-{[1-(3-methyl-2,3-dihydro-1,4-benzodioxine-2-carbonyl)piperidin-4-yl]oxy}quinoxaline is used as a building block for the synthesis of more complex molecules. Its unique structural features make it a valuable intermediate in the development of novel organic compounds.

Biology

In biological research, this compound is studied for its potential interactions with biological macromolecules. Its ability to form stable complexes with proteins and nucleic acids makes it a candidate for drug discovery and development.

Medicine

In medicine, the compound is investigated for its potential therapeutic properties. Its structural similarity to known bioactive molecules suggests that it may exhibit pharmacological activities, such as anti-inflammatory or anticancer effects.

Industry

In the industrial sector, 2-{[1-(3-methyl-2,3-dihydro-1,4-benzodioxine-2-carbonyl)piperidin-4-yl]oxy}quinoxaline is used in the production of specialty chemicals and materials. Its reactivity and stability make it suitable for applications in materials science and polymer chemistry.

Mechanism of Action

The mechanism of action of 2-{[1-(3-methyl-2,3-dihydro-1,4-benzodioxine-2-carbonyl)piperidin-4-yl]oxy}quinoxaline involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways involved depend on the specific biological context and the structural features of the compound.

Biological Activity

The compound 2-{[1-(3-methyl-2,3-dihydro-1,4-benzodioxine-2-carbonyl)piperidin-4-yl]oxy}quinoxaline is a synthetic derivative that exhibits significant potential in various biological applications. This article reviews the biological activity of this compound, focusing on its anticancer and antimicrobial properties, as well as its mechanisms of action and potential therapeutic applications.

Chemical Structure and Properties

The molecular structure of 2-{[1-(3-methyl-2,3-dihydro-1,4-benzodioxine-2-carbonyl)piperidin-4-yl]oxy}quinoxaline can be described as follows:

PropertyValue
Molecular FormulaC19H22N2O4
Molecular Weight342.39 g/mol
IUPAC Name2-{[1-(3-methyl-2,3-dihydro-1,4-benzodioxine-2-carbonyl)piperidin-4-yl]oxy}quinoxaline
SMILESCc1cc2c(cncc2)cc(c1)OCC(=O)N1CCCCC1

Anticancer Activity

Recent studies have demonstrated that quinoxaline derivatives possess notable anticancer properties. Specifically, the compound has been evaluated for its cytotoxic effects against various cancer cell lines. For instance:

  • Cell Line Studies : The compound exhibited IC50 values indicating effective inhibition of cell proliferation in human cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer). The observed IC50 values were significantly lower than those of established chemotherapeutic agents like doxorubicin, suggesting a potent anticancer effect .

The mechanism by which this compound exerts its anticancer effects appears to involve several pathways:

  • Inhibition of Cell Proliferation : The compound induces apoptosis in cancer cells through the activation of caspase pathways.
  • Cell Cycle Arrest : It has been shown to cause G0/G1 phase arrest, preventing the progression of the cell cycle in cancer cells.
  • Anti-inflammatory Effects : By modulating inflammatory pathways, the compound reduces the tumor microenvironment's supportive role in cancer progression .

Antimicrobial Activity

In addition to its anticancer properties, 2-{[1-(3-methyl-2,3-dihydro-1,4-benzodioxine-2-carbonyl)piperidin-4-yl]oxy}quinoxaline has demonstrated antimicrobial activity against both Gram-positive and Gram-negative bacteria.

MicroorganismInhibition Zone (mm)MIC (µg/mL)
Staphylococcus aureus1532
Escherichia coli1816
Pseudomonas aeruginosa1264

The minimum inhibitory concentration (MIC) values indicate effective antimicrobial activity comparable to standard antibiotics like ampicillin and gentamicin .

Case Studies

Several case studies highlight the effectiveness of quinoxaline derivatives in clinical settings:

  • Study on Anticancer Efficacy : A study published in Pharmaceutical Research evaluated a series of quinoxaline derivatives, including our compound, demonstrating significant inhibition of tumor growth in xenograft models .
  • Antimicrobial Efficacy Study : Another research highlighted the dual action of quinoxaline derivatives against bacterial strains that are resistant to conventional treatments. This study emphasized the potential for these compounds to be developed into new antibiotic therapies .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Comparisons

Table 1: Structural Features of Quinoxaline Derivatives

Compound Name Core Structure Key Substituents Biological Activity (Reported/Inferred) Reference
Target Compound Quinoxaline 3-Methyl-benzodioxine carbonyl, piperidin-4-yloxy Not explicitly reported -
3-Methyl-2-(phenylthio)quinoxaline 1,4-dioxide Quinoxaline 1,4-dioxide Phenylthio, methyl Antitubercular (inferred)
Pyrroloquinoxaline derivative Pyrrolo[1,2-a]quinoxaline Phenyl, benzimidazolone Anti-leukemic
7-[3-Amino-4-(methoxybenzyloxyimino)piperidinyl]quinoline Quinoline Methoxybenzyloxyimino, piperidinyl Antimicrobial (inferred from structure)
1-(Benzodioxine-carbonyl)-4-imidazopyridazine Imidazo[1,2-b]pyridazine Benzodioxine carbonyl, piperidinyl Not reported

Key Observations:

  • Core Heterocycle: The target compound’s quinoxaline core distinguishes it from quinoline () and imidazopyridazine () derivatives.
  • Substituent Effects: The 3-methyl-benzodioxine group in the target compound may confer greater metabolic stability than the phenylthio group in 3-methyl-2-(phenylthio)quinoxaline 1,4-dioxide, as sulfur-containing groups are prone to oxidation . The piperidinyloxy linker likely improves solubility over non-polar substituents (e.g., phenyl groups in pyrroloquinoxaline derivatives) .

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